(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone
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Overview
Description
(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone is a chemical compound that features a bromopyridine moiety and a methylpiperazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone typically involves the reaction of 4-bromopyridine-2-carbonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate can be used in substitution reactions.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to various biological effects. The specific molecular targets and pathways involved would depend on the context of its use in medicinal chemistry or other applications .
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: This compound is structurally similar but has the bromine atom at a different position on the pyridine ring.
(6-Bromopyridin-2-YL)(1-methylpiperidin-4-YL)methanone: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H14BrN3O |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
(4-bromopyridin-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C11H14BrN3O/c1-14-4-6-15(7-5-14)11(16)10-8-9(12)2-3-13-10/h2-3,8H,4-7H2,1H3 |
InChI Key |
DPVVNRAVIGKEFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC=CC(=C2)Br |
Origin of Product |
United States |
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